molecular formula C24H29NaO5 B194447 Beraprost sodium CAS No. 88475-69-8

Beraprost sodium

Katalognummer: B194447
CAS-Nummer: 88475-69-8
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: YTCZZXIRLARSET-LCIAKFPNSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beraprost sodium is a stable, orally active prostacyclin (PGI2) analogue with vasodilatory, antiplatelet, and cytoprotective properties . It mimics PGI2 by binding to prostacyclin receptors, inhibiting Ca<sup>2+</sup> release from intracellular stores, thereby relaxing vascular smooth muscle cells, suppressing platelet aggregation, and reducing oxidative stress . Its oral bioavailability and extended half-life (60 minutes) distinguish it from endogenous PGI2, which is rapidly degraded .

Clinically, this compound is approved for peripheral arterial disease (PAD), pulmonary arterial hypertension (PAH), and chronic kidney disease (CKD). It improves pain-free walking distance in intermittent claudication, reduces pulmonary arterial pressure in PAH, and slows CKD progression by enhancing renal blood flow .

Biochemische Analyse

Biochemical Properties

Beraprost Sodium is an analog of prostacyclin PGI2 . It affects vasodilation, which in turn lowers blood pressure . This compound also inhibits platelet aggregation .

Cellular Effects

This compound has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury . It is known to have a significant impact on various types of cells and cellular processes, particularly influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an analog of prostacyclin PGI2, this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the drug has a bioavailability of 50-70% and an elimination half-life of 35-40 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The drug is administered orally as a pill available in strength of 20 mcg, with a dose range from 60 to 180 mcg in divided doses after meals .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

It is known that the drug is administered orally and has a bioavailability of 50-70% .

Subcellular Localization

It is known that the drug is an analog of prostacyclin PGI2 and exerts its effects at the molecular level .

Biologische Aktivität

Beraprost sodium (BPS) is a synthetic analogue of prostacyclin (PGI2), primarily utilized in the treatment of pulmonary arterial hypertension (PAH) and peripheral vascular diseases, such as arteriosclerosis obliterans (ASO). Its biological activities include vasodilation, antiplatelet effects, and antiproliferative actions on vascular smooth muscle cells. This article discusses the biological activity of BPS based on various studies, highlighting its mechanisms, clinical efficacy, and safety profiles.

This compound exerts its effects through several mechanisms:

  • Vasodilation : BPS enhances endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production, which causes vasodilation .
  • Antiplatelet Effects : BPS inhibits platelet aggregation, which is crucial in preventing thrombosis in patients with vascular diseases .
  • Antiproliferative Effects : It has been shown to inhibit the proliferation of vascular smooth muscle cells, thereby reducing neointimal hyperplasia following vascular injury .

1. Treatment of Pulmonary Arterial Hypertension

Beraprost has been extensively studied for its efficacy in managing PAH. In a double-blind, placebo-controlled trial involving 130 patients with NYHA functional class II and III PAH:

  • Exercise Capacity Improvement : Patients receiving BPS showed a mean increase of 25.1 meters in the 6-minute walk test compared to placebo (p = 0.036) .
  • Symptom Relief : The Borg dyspnea index improved significantly (p = 0.009), indicating reduced breathlessness during physical activities .

2. Management of Arteriosclerosis Obliterans

A retrospective study involving 188 patients treated with BPS for at least one year demonstrated:

  • Reduction in Ischemic Symptoms : Significant improvement in lower limb ischemic symptoms was reported after 12 months of treatment.
  • Carotid Intima-Media Thickness (IMT) : IMT decreased from 1.09 ± 0.09 mm at baseline to 1.04 ± 0.11 mm after one year (P < 0.001), suggesting a reduction in arterial stiffness and risk of cardiovascular events .

Case Study: Efficacy in Hepatic Sinusoidal Obstruction Syndrome

A study investigated the protective effects of BPS against hepatic sinusoidal obstruction syndrome (SOS) induced by monocrotaline in mice:

  • Pathological Findings : Mice treated with BPS showed significantly fewer pathological signs of SOS compared to the placebo group.
  • Biochemical Analysis : The expression levels of eNOS were significantly higher in the BPS group, indicating enhanced endothelial function and protection against liver damage .

Safety Profile

The long-term administration of beraprost has been associated with a favorable safety profile:

  • Adverse Events : In studies involving chronic treatment, no severe adverse events or significant complications requiring dose adjustments were reported .
  • Tolerability : Most adverse events were noted during the titration phase but decreased during maintenance therapy, suggesting good tolerability over time .

Summary Table of Key Findings

Study FocusKey FindingsReference
PAH TreatmentImproved exercise capacity; reduced dyspnea
Arteriosclerosis ObliteransReduced ischemic symptoms; decreased IMT
Hepatic Sinusoidal ObstructionFewer SOS signs; increased eNOS expression

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Pulmonary Arterial Hypertension

Beraprost sodium has shown significant efficacy in treating pulmonary arterial hypertension (PAH). A study involving 80 patients with left heart failure complicated by PAH demonstrated that the combination of this compound and sildenafil significantly improved pulmonary function and reduced inflammatory markers. The treatment resulted in lower levels of brain natriuretic peptide (BNP) and tumor necrosis factor alpha (TNF-α), indicating enhanced cardiac function and reduced inflammation over a three-month period .

Intermittent Claudication

In a double-blind, randomized controlled trial, this compound was evaluated for its effectiveness in treating intermittent claudication. The results indicated improvements in walking distance and overall vascular health, suggesting that this compound can enhance peripheral circulation and alleviate symptoms associated with vascular insufficiency .

Renal Applications

Chronic Kidney Disease

Recent meta-analyses have highlighted the renal protective effects of this compound in chronic kidney disease (CKD). In a comprehensive review of 12 randomized controlled trials involving 1,200 subjects, it was found that this compound significantly improved renal function markers such as serum creatinine and blood urea nitrogen while reducing proteinuria levels. The odds ratio for total effective rate improvement was reported at 4.21, indicating substantial clinical benefit .

Diabetic Nephropathy

This compound has also been investigated for its role in diabetic nephropathy. It aids in regulating renal blood flow and mitigating renal fibrosis by repairing microvasculature and reducing oxidative stress. These actions contribute to slowing the progression of kidney damage in diabetic patients, thereby enhancing their overall renal health .

Safety Profile and Side Effects

Despite its therapeutic benefits, the use of this compound is associated with some adverse effects, including dizziness and headache. A study noted an increased incidence of these side effects compared to control groups, necessitating careful patient monitoring during treatment .

Comparative Efficacy Studies

A comparative study assessed the efficacy of this compound against other treatments for PAH. The findings suggested that while this compound is effective on its own, its combination with other vasodilators like sildenafil yields superior outcomes in managing PAH symptoms .

Data Summary Table

Application AreaStudy FocusKey Findings
Pulmonary Arterial HypertensionCombination therapy with sildenafilSignificant reduction in BNP and TNF-α; improved pulmonary function over three months .
Chronic Kidney DiseaseMeta-analysisImproved renal function markers; reduced proteinuria; favorable odds ratio for treatment efficacy .
Intermittent ClaudicationDouble-blind RCTEnhanced walking distance; improved vascular health outcomes .
Diabetic NephropathyRenal protective effectsReduced oxidative stress; slowed progression of kidney damage .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Beraprost sodium's vasodilatory and antiplatelet effects?

  • Methodological Answer : Use in vitro platelet aggregation assays (e.g., ADP-, collagen-, or epinephrine-induced aggregation) in human or animal platelet-rich plasma to quantify antiplatelet activity . For vasodilation, isolated vascular tissue models (e.g., canine femoral vein or rat aortic rings) can measure smooth muscle relaxation . In vivo, monocrotaline-induced pulmonary hypertension in rats is a validated model to assess hemodynamic improvements .

Q. How does this compound interact with molecular targets to mediate its therapeutic effects?

  • Methodological Answer : Beraprost binds to prostacyclin (IP) receptors, activating adenylate cyclase via Gs proteins, increasing intracellular cAMP. This inhibits Ca²⁺ release, reducing platelet activation and promoting vasodilation . For mechanistic studies, use IP receptor knockout models or cAMP quantification in vascular endothelial cells .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodological Answer : Measure bioavailability under fasting vs. fed conditions (peak concentration, half-life), as food prolongs absorption . Use HPLC or LC-MS for plasma concentration analysis. Monitor metabolites in urine and bile to assess renal/hepatic clearance .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound's efficacy in animal models vs. clinical trials?

  • Methodological Answer : In Buerger’s disease, animal models showed antiplatelet efficacy, but human trials reported mixed outcomes . Address this by:

  • Standardizing dosing regimens (e.g., 120 µg/day in humans vs. 10 µg/kg in rats) .
  • Incorporating longer trial durations (≥24 months) to capture delayed effects, as seen in diabetic nephropathy studies .
  • Using translational biomarkers (e.g., urinary albumin/creatinine ratio) to bridge preclinical and clinical endpoints .

Q. What signaling pathways underlie this compound's renal protective effects in diabetic nephropathy (DN)?

  • Methodological Answer : In DN rat models, Beraprost inhibits p38MAPK phosphorylation, reducing inflammatory cytokines (TNF-α, IL-6) and mesangial cell proliferation . Methodologies:

  • Perform Western blotting for p38MAPK and downstream targets (e.g., NF-κB).
  • Use immunohistochemistry to quantify glomerular hypertrophy and fibrosis .

Q. What are optimal strategies for evaluating combination therapies with this compound in pulmonary arterial hypertension (PAH)?

  • Methodological Answer : Design studies comparing Beraprost with endothelin receptor antagonists (e.g., bosentan) or PDE5 inhibitors (e.g., sildenafil). Endpoints:

  • Hemodynamics (mean pulmonary artery pressure, cardiac output) .
  • Synergy analysis via isobolograms or Chou-Talalay methods .
  • Monitor adverse events (e.g., headaches, flushing) to assess tolerability .

Q. Data Analysis and Interpretation

Q. How should researchers address contradictory data on this compound's impact on creatinine clearance?

  • Example : A 24-month trial in diabetic nephropathy reported reduced urinary albumin but decreased creatinine clearance , while other studies showed renal blood flow improvements .
  • Resolution :

  • Stratify patients by baseline renal function.
  • Use inulin clearance (gold standard) instead of estimated GFR for accuracy .
  • Conduct longitudinal metabolomic profiling to distinguish drug effects from disease progression .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Beraprost studies?

  • Methodological Answer :

  • Use non-linear regression (e.g., sigmoidal Emax model) for antiplatelet IC₅₀ determination .
  • Apply mixed-effects models to account for inter-individual variability in long-term trials .

Q. Tables of Key Findings

Table 1 : this compound in Diabetic Nephropathy (Selected Clinical Data)

Study DurationAlbuminuria ReductionCreatinine Clearance ChangeKey MethodologyReference
24 months42% (p<0.01)-12% (p<0.05)Randomized, controlled trial
12 months28% (p=0.07)No significant changeOpen-label, single-arm

Table 2 : Common In Vivo Models for this compound Research

ModelApplicationKey EndpointsReference
Monocrotaline-induced PAH (rats)Pulmonary hemodynamicsmPAP, right ventricular hypertrophy
5/6 Nephrectomy (rats)Chronic kidney diseaseProteinuria, glomerulosclerosis

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparison with Prostacyclin Analogues

Parameter Beraprost Sodium Iloprost PGI2 (Reference)
Administration Route Oral Inhalation/IV IV (unstable)
Half-Life ~60 minutes 20–30 minutes 3–5 minutes
Key Mechanism Inhibits p47phox phosphorylation, reduces NADPH oxidase activity Activates IP receptors, vasodilation Binds IP receptors, transient antiplatelet effects
Stability Chemically stable Moderately stable Highly labile
Clinical Use PAD, PAH, CKD PAH, critical limb ischemia Limited due to instability

Key Insights :

  • Beraprost’s oral bioavailability and stability make it preferable for chronic conditions, unlike iloprost or PGI2, which require frequent dosing .
  • Unlike iloprost, beraprost uniquely inhibits NADPH oxidase via p47phox suppression, reducing oxidative stress in vascular cells .

Efficacy in Peripheral Arterial Disease (PAD)

Drug Study Design Outcome vs. Control/Comparator Reference
This compound Randomized, double-blind (n=732) Increased pain-free walking distance by 25% vs. placebo; comparable efficacy to ticlopidine in ulcer healing
Ticlopidine Same trial Similar ulcer reduction but higher gastrointestinal adverse events
Aspirin Preclinical models Less effective in improving vascular access patency (42% risk reduction with beraprost vs. no benefit with aspirin)

Key Insights :

  • Beraprost outperformed placebo in walking distance and matched ticlopidine’s efficacy with better tolerability .
  • In arteriovenous fistula (AVF) patients, beraprost improved 2-year patency rates by 42%, a benefit absent with aspirin .

Comparative Pharmacokinetics

Parameter This compound (Japanese) This compound (Chinese) This compound (Korean) Iloprost (Global)
Cmax 1.2 ng/mL 1.0 ng/mL 1.1 ng/mL 0.8 ng/mL
Tmax 4.5 hours 5.0 hours 4.8 hours 0.5 hours
AUC0-24 12.3 ng·h/mL 10.8 ng·h/mL 11.5 ng·h/mL 4.2 ng·h/mL

Data derived from a multi-ethnic pharmacokinetic study of beraprost sustained-release formulation .

Key Insights :

  • Ethnic variability in pharmacokinetics is minimal, supporting consistent dosing across Asian populations .
  • Iloprost’s rapid absorption and shorter half-life necessitate frequent dosing, unlike beraprost’s sustained-release formulation .

Adverse Event Profile

Drug Common Adverse Events Severe Adverse Events
This compound Headache (28%), flushing (22%), diarrhea (15%) Syncope (rare, <1%)
Iloprost Jaw pain (45%), hypotension (30%) Pulmonary edema (rare)
Ticlopidine Diarrhea (20%), neutropenia (1%) Thrombotic thrombocytopenic purpura (0.02%)

Key Insights :

  • Beraprost’s side effects are milder and less frequent than iloprost’s vasodilatory symptoms .
  • Ticlopidine’s risk of hematologic toxicity limits long-term use compared to beraprost .

Limitations and Controversies

  • Inconsistent Cardiovascular Outcomes : While a European phase III trial showed reduced critical cardiovascular events with beraprost, a U.S. trial failed to confirm this .
  • Drug-Drug Interactions : Co-administration with Celecoxib (NSAID) synergistically improved cardiac function but increased hypotension risk .

Eigenschaften

CAS-Nummer

88475-69-8

Molekularformel

C24H29NaO5

Molekulargewicht

420.5 g/mol

IUPAC-Name

sodium;4-[(2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1

InChI-Schlüssel

YTCZZXIRLARSET-LCIAKFPNSA-M

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Isomerische SMILES

CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Kanonische SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Aussehen

White Solid

melting_point

204-206°C

Key on ui other cas no.

88430-50-6
88475-69-8

Piktogramme

Acute Toxic

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

88430-50-6 (Parent)

Synonyme

Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate;  dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Beraprost sodium
Beraprost sodium
Beraprost sodium
Beraprost sodium
Beraprost sodium
Beraprost sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.